2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-10-9-19-17(25-10)20-16(24)11(2)22-15(23)8-7-14(21-22)12-3-5-13(18)6-4-12/h3-9,11H,1-2H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPBBVYXYMAHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)propanamide , a pyridazinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 380.4 g/mol. The structure includes a pyridazinone core, a fluorophenyl group, and a thiazole moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H13FN4O2S |
| Molecular Weight | 380.4 g/mol |
| CAS Number | [Not specified] |
| LogP | [Not specified] |
| Polar Surface Area | [Not specified] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes or modulate receptor activity, leading to various pharmacological effects. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor growth in xenograft models.
- Antimicrobial Properties : Its structural features suggest potential efficacy against bacterial and fungal pathogens.
Antitumor Activity
In recent studies, derivatives of the pyridazinone scaffold have demonstrated significant antitumor effects. For example, a related compound exhibited excellent in vivo antitumor activity in SKM-1 xenograft models through oral dosing, indicating that modifications to the pyridazinone core can enhance therapeutic efficacy .
Antimicrobial Activity
Compounds with similar structures have been tested for antimicrobial properties. The presence of the thiazole moiety is particularly noteworthy as it is often associated with enhanced antimicrobial activity. Research indicates that such compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Case Studies
-
Case Study on Antitumor Efficacy
- Objective : To evaluate the antitumor effects of a pyridazinone derivative.
- Methodology : Oral administration in SKM-1 xenograft models.
- Findings : Significant reduction in tumor size was observed compared to controls, suggesting that structural modifications can lead to increased potency against cancer cells .
-
Case Study on Antimicrobial Properties
- Objective : Investigate the antimicrobial efficacy of related compounds.
- Methodology : In vitro testing against various bacterial strains.
- Findings : Compounds demonstrated inhibitory effects on bacterial growth, particularly against Gram-positive bacteria, indicating potential for development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazinone-Based Analogs
Compound 20 () :
(S)-2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)propanamide
- Structural Differences: Pyridazinone Substitution: 4,5-Dichloro vs. 4-fluorophenyl in the target compound. Amide Side Chain: Sulfamoylphenyl and pyridin-2-yl ethyl groups vs. 5-methylthiazol-2-yl. The sulfamoyl group may enhance solubility but reduce membrane permeability compared to the hydrophobic thiazole.
Compound 6g () :
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide
- Structural Differences: Pyridazinone Substitution: 4-Fluorophenyl linked via a piperazine group vs. direct attachment in the target compound. The piperazine spacer may increase conformational flexibility. Amide Side Chain: Antipyrine (pyrazolone) moiety vs. 5-methylthiazole. Antipyrine derivatives often exhibit anti-inflammatory activity, whereas thiazoles are common in kinase inhibitors.
- Functional Implications : The piperazine linker in 6g could improve solubility but reduce target affinity due to increased entropy penalties during binding .
Non-Pyridazinone Analogs
Compounds from :
3-(3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]propanamide
- Structural Differences: Core Structure: Pyranone vs. pyridazinone. Pyranones are less electron-deficient, which may reduce interactions with charged residues in target proteins. Substituents: Methoxyphenyl and tetrahydroisoquinoline groups vs. fluorophenyl and thiazole. Methoxy groups enhance electron density but may decrease metabolic stability.
- Functional Implications: These compounds inhibit cancer cell migration, suggesting the target compound’s pyridazinone core could offer superior electronic properties for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
